1,2,3-Trimethoxybenzene

Descripción general

Descripción

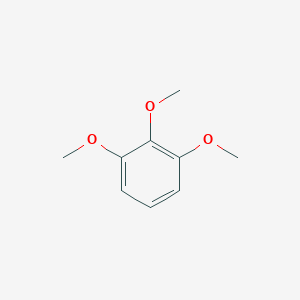

1,2,3-Trimethoxybenzene (C₉H₁₂O₃) is a methoxyphenolic compound characterized by three methoxy (-OCH₃) groups attached to adjacent positions on a benzene ring. It is a key contributor to the "stale," "musty," or "aged" aroma in fermented teas such as Pu-erh, Liupao, and other Chinese dark teas . Its formation is linked to microbial activity during tea fermentation, particularly via fungal methylation of gallic acid by species like Aspergillus niger, Blastobotrys, and Rasamsonia .

Métodos De Preparación

El 1,2,3-trimetoxibenceno se puede sintetizar mediante varios métodos. Una ruta sintética común implica la reacción de pirogalol con sulfato de dimetilo en presencia de una base como el bromuro de tetrabutilamonio . La mezcla de reacción se somete luego a pasos de cristalización y purificación para obtener el producto final. El proceso involucra los siguientes pasos:

- El pirogalol, el agua y el bromuro de tetrabutilamonio se mezclan en un reactor.

- El sulfato de dimetilo y el álcali líquido industrial se agregan gota a gota.

- La temperatura se reduce a 20 °C para la cristalización.

- El producto bruto se obtiene mediante deshidratación centrífuga.

- El producto bruto se purifica aún más mezclándolo con etanol y agua, seguido de calentamiento y cristalización.

- El producto final se obtiene mediante rectificación y destilación .

Análisis De Reacciones Químicas

El 1,2,3-trimetoxibenceno experimenta varias reacciones químicas, que incluyen:

Acilación de Friedel-Crafts: En presencia de cloruro de aluminio (AlCl3), el 1,2,3-trimetoxibenceno reacciona con cloruro de adipoilo para formar derivados de ciclopentadieno a través de una reacción en cascada que involucra la acilación de Friedel-Crafts y la condensación aldólica.

Reacciones de condensación: Reacciona con 2,4-diamino-5-(hidroximetil)pirimidina para producir 2,4-diamino-5-(2,3,4-trimetoxibencil)pirimidina.

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción en condiciones apropiadas, aunque los detalles específicos sobre estas reacciones están menos documentados.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1. Pharmaceutical Synthesis

TMB is utilized as a precursor in the synthesis of various pharmaceuticals. Its unique structure allows for the modification of the benzene ring, facilitating the creation of complex organic molecules. For instance, TMB has been involved in reactions leading to the formation of biologically active compounds with antidiabetic properties and other therapeutic effects .

2. Dyes and Pigments

The compound serves as a key intermediate in the production of dyes and pigments. The methoxy groups on the benzene ring enhance the electron-donating ability of TMB, making it suitable for dye synthesis through electrophilic aromatic substitution reactions .

Material Science

1. Polymer Chemistry

TMB is also applied in polymer chemistry as a monomer or additive. Its incorporation into polymer matrices can improve thermal stability and mechanical properties. Research indicates that TMB can participate in polymerization reactions to form thermally stable materials .

2. Organic Electronics

In the field of organic electronics, TMB has been studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its photophysical properties make it a suitable candidate for light-absorbing layers in these devices .

Analytical Chemistry

1. Derivatization Agent

TMB acts as a derivatizing agent in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) applications. It enhances the volatility and detectability of compounds during analysis .

2. Spectroscopic Studies

Studies have shown that TMB can be used to investigate solvent effects on photoinduced electron transfer reactions, providing insights into molecular interactions in various environments .

Case Studies

Case Study 1: Biofield Energy Treatment Effects

A study explored the effects of biofield energy treatment on TMB's isotopic abundance ratios. The findings indicated significant enhancements in isotopic ratios after treatment, suggesting potential applications in developing new chemicals and pharmaceuticals through kinetic isotope effects .

Case Study 2: Cascade Reactions with AlCl3

Research involving TMB reacted with adipoyl chloride in the presence of AlCl3 demonstrated its utility in cascade reactions leading to cyclopentene derivatives with notable biological activities such as acetylcholinesterase inhibition . The structural properties of these derivatives were analyzed using density functional theory (DFT), revealing their potential as therapeutic agents.

Data Tables

Mecanismo De Acción

El mecanismo de acción específico del 1,2,3-trimetoxibenceno no está bien documentado en la literatura. Es probable que sus efectos estén mediados a través de interacciones con objetivos moleculares y vías involucradas en las reacciones de transferencia de electrones y los procesos de condensación. Se necesita más investigación para dilucidar los mecanismos moleculares precisos mediante los cuales este compuesto ejerce sus efectos.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Differences in Methoxy Groups

1,2,3-Trimethoxybenzene vs. 1,2,4-Trimethoxybenzene

- Structural Differences : While both isomers have three methoxy groups, this compound has adjacent substituents (positions 1, 2, 3), whereas 1,2,4-Trimethoxybenzene has a para-substituted methoxy group (positions 1, 2, 4).

- Sensory Impact: this compound: Dominates in stale/musty notes, with higher odor activity values (OAV > 10 in Liupao tea) . 1,2,4-Trimethoxybenzene: Contributes to a milder "storage musty" aroma and is less potent in odor intensity .

- Quantitative Presence : In Yunnan dark tea (YNDT), this compound (3.159 mg/g) exceeds 1,2,4-Trimethoxybenzene (1.368 mg/g) .

1,2,3,4-Tetramethoxybenzene

- Structure : Four methoxy groups (positions 1, 2, 3, 4).

- Role : Acts as a marker for pile-fermented teas, with higher thermal stability and a more intense musty aroma compared to tri-substituted analogs .

Dimethoxybenzenes and Other Derivatives

- 1,2-Dimethoxybenzene (Veratrole): Found in Pu-erh tea but with lower OAV. Provides faint woody notes .

- 4-Ethyl-1,2-dimethoxybenzene : Higher recovery rate (81.66% via salting-out) but less odor potency compared to tri- and tetramethoxybenzenes .

Physicochemical and Reactivity Comparisons

Thermal and Microbial Stability

- Thermal Degradation : this compound is a pyrolysis product of condensed tannins (B-ring derivatives), while 1,3,5-Trimethoxybenzene (A-ring derivative) is less stable .

- Microbial Biotransformation : this compound synthesis correlates with Blastobotrys and Thermomyces during tea fermentation, whereas 1,2,4-Trimethoxybenzene is linked to Aspergillus .

Analytical and Functional Data

Key Quantitative Metrics in Teas

| Compound | Relative Content (mg/g) | OAV | Key Odor Descriptor |

|---|---|---|---|

| This compound | 3.159 ± 0.114 (YNDT) | >10 | Stale/Musty |

| 1,2,4-Trimethoxybenzene | 1.368 ± 0.132 (YNDT) | 5–8 | Storage Musty |

| 1,2,3,4-Tetramethoxybenzene | Not quantified | >15 | Intense Musty |

Extraction Efficiency

- HS-SPME-GC-MS : Carboxen/PDMS fiber optimally extracts this compound with 79.55% recovery, outperforming other dimethoxybenzenes .

Actividad Biológica

1,2,3-Trimethoxybenzene, also known as methylsyringol or pyrogallol trimethyl ether, is a member of the anisole class of organic compounds. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in various health conditions. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 168.19 g/mol

- Solubility : Slightly soluble in water

- pKa : Extremely weak basic (essentially neutral)

Antidiabetic Potential

Research indicates that derivatives of this compound exhibit significant antidiabetic properties. In a study investigating the compound's effect on metabolic enzymes, it was found to inhibit key enzymes involved in glucose metabolism. The mechanism appears to involve modulation of insulin signaling pathways and enhancement of glucose uptake in muscle cells .

Enzyme Inhibition

This compound has been shown to inhibit various enzymes:

- Acetylcholinesterase (AChE) : This inhibition suggests potential applications in neurodegenerative diseases such as Alzheimer's.

- Carbonic Anhydrase (CA) : The compound's ability to inhibit CA indicates possible use in treating conditions like glaucoma or edema .

Antioxidant Activity

The antioxidant properties of this compound have been demonstrated through several assays. The compound scavenges free radicals and reduces oxidative stress markers in cellular models. This activity is crucial for preventing cellular damage and may contribute to its protective effects against chronic diseases .

Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This suggests a potential role in managing inflammatory conditions such as arthritis or inflammatory bowel disease .

Study on Antidiabetic Effects

A clinical study examined the effects of a derivative of this compound on patients with type 2 diabetes. The results indicated a significant reduction in fasting blood glucose levels and improved insulin sensitivity after a 12-week treatment period. Participants also reported fewer side effects compared to traditional antidiabetic medications .

Neuroprotective Effects

Another study focused on the neuroprotective capabilities of this compound derivatives in animal models of Alzheimer's disease. The findings suggested that these compounds could improve cognitive function and reduce amyloid plaque formation in the brain .

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : The compound influences insulin signaling and oxidative stress response pathways.

- Enzyme Interaction : Direct inhibition of enzymes such as AChE and CA alters metabolic and neurological processes.

- Radical Scavenging : The antioxidant capacity helps mitigate oxidative damage at the cellular level.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2,3-Trimethoxybenzene, and how do experimental measurements reconcile discrepancies in historical data?

this compound (C₉H₁₂O₃; MW 168.19) exhibits a boiling point of 235.0°C at 760 mmHg, a melting point of 43–47°C, and a density of 1.0–1.11 g/cm³ . Discrepancies in historical data, such as Perkin's 1896 boiling point (514.15 K) versus Aldrich's 1990 measurement (514.2 K), highlight the importance of calibration and methodology standardization. Researchers should prioritize recent, peer-reviewed sources (e.g., NIST data) and validate measurements using modern techniques like differential scanning calorimetry (DSC) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Personal protective equipment (PPE) must include chemical goggles (EN 166/AS/NZS 1337.1) and nitrile gloves tested to EN 374 or equivalent standards. Contact lenses are discouraged due to absorption risks; if worn, strict hygiene protocols (e.g., handwashing before removal) and emergency irrigation procedures are critical . Fume hoods should maintain air velocities ≥0.5 m/s, with local exhaust systems scaled to experimental volumes .

Q. How is this compound synthesized, and what are the common starting materials?

The compound is synthesized via methylation of pyrogallol (1,2,3-trihydroxybenzene) using dimethyl sulfate under alkaline conditions. Key steps include pH control (pH 9–11) to optimize yield and purification via recrystallization from ethanol/water mixtures . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures minimal byproduct formation.

Q. What thermodynamic properties are critical for predicting this compound’s stability in solution-phase studies?

The sublimation enthalpy (ΔHₛᵤᵦ = 113.4 ± 0.3 kJ/mol) and vapor pressure (0.1 mmHg at 25°C) are vital for assessing volatility in solvent systems . These parameters influence experimental design, such as reflux conditions or storage at ≤4°C to mitigate degradation .

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in electrophilic substitution reactions?

The ortho- and para-methoxy groups create steric bulk, inhibiting resonance stabilization and reducing reactivity toward electrophiles. Computational studies (e.g., MNDO calculations) show decreased electron density at the benzene ring compared to monosubstituted analogs, necessitating harsher conditions (e.g., HNO₃/H₂SO₄ at 50°C) for nitration . Kinetic analyses using UV-Vis spectroscopy can quantify reaction rates under varying steric/electronic conditions.

Q. What methodological approaches are used to analyze this compound in complex matrices like plant extracts?

Headspace solid-phase microextraction (HS-SPME) coupled with GC-QQQ-MS is optimal for volatile profiling (e.g., in tea), achieving detection limits of 0.1 µg/L . Comparative studies with simultaneous distillation-extraction (SDE) reveal HS-SPME’s superior recovery of oxygen heterocyclic compounds but lower efficiency for high-boiling-point analytes . Internal standards (e.g., deuterated analogs) improve quantification accuracy.

Q. How can computational models predict the solvation behavior of this compound in polar solvents?

Free energy perturbation (FEP) calculations and molecular dynamics simulations, parameterized using OPLS-AA force fields, accurately predict solvation free energies (−15.2 kcal/mol in water vs. −8.9 kcal/mol in ethanol). These models align with experimental data from vapor pressure osmometry, enabling solvent selection for crystallization or catalytic studies .

Q. What evidence supports this compound as a biomarker for tea consumption, and how is this validated?

LC-MS/MS analyses of human plasma after tea ingestion detect this compound at 10–50 nM, correlating with pharmacokinetic profiles of polyphenol metabolites . Isotope dilution assays (¹³C-labeled internal standards) and cohort studies (n > 100) confirm specificity, though interindividual variability requires normalization to creatinine levels .

Q. What advanced synthetic routes enable functionalization of this compound for pharmaceutical intermediates?

Pd-catalyzed allylation or Suzuki-Miyaura coupling introduces substituents at the 4-position, leveraging the electron-rich aromatic core. For example, 5-(allyloxy)-1,2,3-trimethoxybenzene is synthesized via iodination (NIS, CH₂Cl₂, 0°C) followed by allylation (Pd(PPh₃)₄, K₂CO₃), achieving yields >75% . Reaction progress is monitored via ¹H NMR (δ 6.2 ppm for allyl protons).

Q. How do biofield energy treatments alter the physical properties of this compound, and what are the mechanistic hypotheses?

Controlled studies report changes in crystallinity (via XRD) and thermal stability (TGA ΔTₑₙdₒₛ = +5°C) after biofield exposure . Proposed mechanisms include lattice reorganization via non-thermal energy transfer, though reproducibility requires independent validation using double-blind protocols .

Propiedades

IUPAC Name |

1,2,3-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-10-7-5-4-6-8(11-2)9(7)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUILBNAQILVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060899 | |

| Record name | Benzene, 1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19190 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

634-36-6 | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Trimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylsyringol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,3-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2,3-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-trimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIMETHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRE1O894FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.